molecular formula C18H21FN4O3S B3009848 (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-60-1

(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B3009848
CAS No.: 2034545-60-1
M. Wt: 392.45
InChI Key: XVGKIZTYNMACTP-UHFFFAOYSA-N
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Description

(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 2034545-60-1) is a synthetic small molecule with a molecular formula of C18H21FN4O3S and a molecular weight of 392.4 g/mol. Its structure features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core linked via a methanone group to a piperazine ring that is sulfonylated by a 3-fluorophenyl group. This compound is identified as a modulator of the cysteine protease Cathepsin S, an enzyme implicated in immune-mediated disorders, pain, and atherosclerosis . Research indicates that carbon-linked tetrahydro-pyrazolo-pyridine compounds, such as this one, are investigated for their therapeutic potential in treating conditions like rheumatoid arthritis, multiple sclerosis, psoriasis, and pain disorders through the modulation of Cathepsin S activity . The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent biological activities, including remarkable efficacy as photosensitizers in photodynamic therapy against melanoma cells . This product is intended for research purposes only, specifically for in vitro enzymatic assays, mechanism of action studies, and the development of novel therapeutic agents for immune and inflammatory diseases.

Properties

IUPAC Name

[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-4-3-5-15(12-14)27(25,26)22-10-8-21(9-11-22)18(24)16-13-20-23-7-2-1-6-17(16)23/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKIZTYNMACTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine to form the 4-((3-fluorophenyl)sulfonyl)piperazine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Construction of the Tetrahydropyrazolopyridine Core: : The next step involves the synthesis of the tetrahydropyrazolopyridine core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Coupling Reaction: : The final step is the coupling of the piperazine derivative with the tetrahydropyrazolopyridine core. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent reaction conditions and scalability. The use of automated reactors and real-time monitoring systems would be employed to maintain high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target proteins. The piperazine and tetrahydropyrazolopyridine moieties contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3-fluorophenyl sulfonyl group in the target compound provides moderate lipophilicity compared to the trifluoromethylphenyl group in , which increases hydrophobicity and may enhance blood-brain barrier penetration .
  • The 3,5-dimethylisoxazole substituent in introduces steric and electronic effects that could alter binding affinity or metabolic pathways .

Molecular Weight :

  • All analogs fall within the range of 400–450 Da, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone , identified by its CAS number 2034545-60-1, has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The structure of the compound consists of a piperazine ring substituted with a sulfonyl group and a tetrahydropyrazolo-pyridine moiety. Its molecular formula is C17H20FN3O2S, and it has a molecular weight of approximately 353.43 g/mol. The presence of the fluorophenyl and piperazine groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties : Inhibition of bacterial growth through interference with bacterial enzyme systems.
  • CNS activity : Modulation of neurotransmitter systems due to the piperazine moiety's structural similarity to known neuroactive agents.
  • Antitumor effects : Potential inhibition of cancer cell proliferation through apoptotic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Antibacterial Activity : The compound showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for these activities ranged from 10 µM to 50 µM, indicating effective inhibition at relatively low concentrations .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on several enzymes relevant to disease processes. For instance, it displayed promising results as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. The IC50 value for this inhibition was reported at 2.14 µM .

Case Studies

  • Anticancer Activity : A study investigated the effects of various piperazine derivatives on cancer cell lines. The results indicated that compounds similar to the one induced apoptosis in human cancer cells through caspase activation pathways . This suggests a potential role for the compound in cancer therapy.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings suggested that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Summary

Biological ActivityIC50 Value (µM)Reference
Antibacterial Activity10 - 50
Acetylcholinesterase Inhibition2.14
Apoptosis Induction in Cancer Cells-
Neuroprotective Effects-

Q & A

Basic: What is the general synthetic route for synthesizing (4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone?

Methodological Answer:
The synthesis typically involves coupling a sulfonylated piperazine derivative with a tetrahydropyrazolopyridine precursor. A general procedure includes:

  • Reagent Preparation : Start with 4-((3-fluorophenyl)sulfonyl)piperazine and activate the coupling site (e.g., via bromoethanone intermediates as in ).
  • Nucleophilic Substitution : React with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanone under reflux in polar aprotic solvents (e.g., xylene or ethanol) for 24–48 hours .
  • Purification : Use recrystallization (methanol/water mixtures) or column chromatography to isolate the product .
    Key Variables : Solvent choice (xylene vs. ethanol) impacts reaction efficiency; triethylamine is often added to neutralize acidic byproducts .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:
Optimization requires systematic variation of:

  • Temperature : Reflux at 110–120°C (xylene) reduces side reactions compared to lower temperatures .
  • Catalyst/Ligand Screening : Palladium-based catalysts may enhance coupling efficiency in heterocyclic systems .
  • Stoichiometry : A 1:1.2 molar ratio of piperazine derivative to tetrahydropyrazolopyridine precursor minimizes unreacted starting material .
  • Workup : Neutralization with 5% NaOH followed by repeated aqueous washes reduces sulfonic acid impurities .
    Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., response surface methodology) .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR are critical. Key signals include:
    • Piperazine protons: δ 2.8–3.5 ppm (multiplet, 8H) .
    • Fluorophenyl sulfonyl group: δ 7.2–7.8 ppm (aromatic protons) and ¹⁹F NMR signal at ~-110 ppm .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: ±0.3% tolerance) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known piperazine-based inhibitors .
  • Assay Conditions :
    • Use HEK-293 or CHO-K1 cells transfected with target receptors .
    • Dose-response curves (0.1–100 µM) with triplicate measurements to calculate IC₅₀/EC₅₀ .
  • Controls : Include positive controls (e.g., sildenafil for PDE5 inhibition) and vehicle-only groups .
    Statistical Design : Randomized block designs with split-plot arrangements minimize batch effects .

Advanced: What experimental design is recommended for assessing environmental persistence or ecotoxicology of this compound?

Methodological Answer:
Adopt a tiered approach:

Physicochemical Properties : Measure logP (HPLC), hydrolysis half-life (pH 7.4 buffer), and photostability (UV irradiation) .

Biotic Transformations : Use OECD 308/309 guidelines to study biodegradation in soil/water systems .

Ecotoxicology :

  • Acute Toxicity : Daphnia magna (48-hour LC₅₀) .
  • Chronic Effects : Algal growth inhibition (72-hour NOEC) .
    Longitudinal Design : Split-plot setups with seasonal variables (e.g., temperature, microbial activity) replicate real-world conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (cell lines, serum concentration, incubation time) .
  • Metabolite Interference : Test for active metabolites (e.g., hydroxylated derivatives) using LC-MS/MS .
  • Structural Confirmation : Re-analyze disputed batches via XRD or 2D NMR to rule out polymorphic variations .
    Case Study : If Study A reports IC₅₀ = 10 nM and Study B finds 100 nM, verify compound purity (>98% via HPLC) and buffer composition (e.g., DMSO concentration ≤0.1%) .

Advanced: What strategies are effective for identifying and characterizing metabolites of this compound?

Methodological Answer:

  • Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor for hydroxylation or N-dealkylation using UPLC-QTOF .
  • Phase II Metabolism : Add UDPGA or PAPS to detect glucuronidation/sulfation .
  • Fragmentation Patterns : Use MS/MS to differentiate isobaric metabolites (e.g., m/z 355.12 vs. 355.15) .
    Data Interpretation : Compare retention times and fragmentation profiles with synthetic standards (e.g., 5-(4-hydroxyphenyl)piperazine analogs) .

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